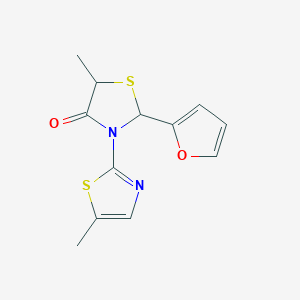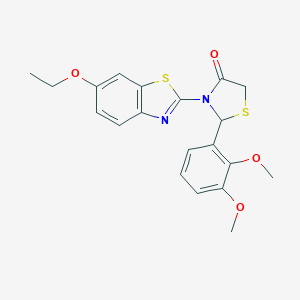![molecular formula C22H18N2O2S B277769 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B277769.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide, also known as BTA-EG6, is a compound that has gained significant attention in the field of scientific research. This compound is a member of the benzothiazole family, and it has been shown to have a wide range of potential applications in various fields of research.
Wirkmechanismus
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that is involved in the regulation of insulin signaling. By inhibiting PTP1B, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide can improve insulin sensitivity and glucose uptake, making it a potential therapeutic agent for the treatment of diabetes.
Biochemical and Physiological Effects:
In addition to its potential as a therapeutic agent for diabetes, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has also shown promising results in the treatment of cancer. It has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide in lab experiments is that it has a relatively low toxicity profile, which makes it a safe compound to use in cell culture and animal studies. However, one of the limitations of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide is that it is not very soluble in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide. One potential area of research is the development of more water-soluble derivatives of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide, which could improve its efficacy in vivo. Another area of research is the investigation of the potential of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide is a compound that has shown promising results in various fields of scientific research. Its potential applications in the treatment of diabetes, cancer, and inflammatory diseases make it a compound of great interest to researchers. Further research is needed to fully understand the potential of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide and to develop more effective derivatives for use in vivo.
Synthesemethoden
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzothiazole with 2-methoxybenzaldehyde, followed by the reaction of the resulting product with phenylacetic acid. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has shown promising results include cancer research, neurodegenerative diseases, and infectious diseases.
Eigenschaften
Produktname |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide |
|---|---|
Molekularformel |
C22H18N2O2S |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H18N2O2S/c1-26-19-12-11-16(22-24-17-9-5-6-10-20(17)27-22)14-18(19)23-21(25)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,23,25) |
InChI-Schlüssel |
KXKCMKKPCZRCFV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)CC4=CC=CC=C4 |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)












